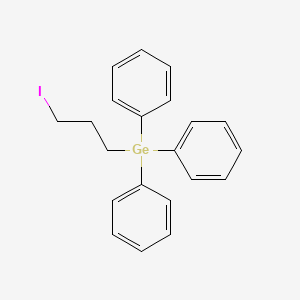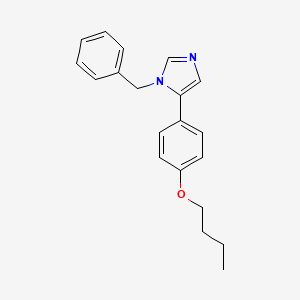![molecular formula C25H45NO2 B12524005 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- CAS No. 723238-98-0](/img/structure/B12524005.png)
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes a propanediol backbone with an amino group and a tetradecylphenyl substituent.
Métodos De Preparación
The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- involves several steps. One common method includes the reaction of 1,3-propanediol with an appropriate amine and a tetradecylphenyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Análisis De Reacciones Químicas
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the phenyl ring is replaced by other functional groups using reagents like alkyl halides or sulfonates
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- involves its interaction with specific molecular targets. The amino group and the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparación Con Compuestos Similares
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- can be compared with other similar compounds, such as:
1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-: This compound has a shorter alkyl chain, which may affect its solubility and reactivity.
2-Amino-2-[2-(4-decylphenyl)ethyl]-1,3-propanediol: Similar in structure but with different alkyl chain lengths, influencing its physical and chemical properties.
2-Amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol: Another related compound with variations in the alkyl chain, impacting its applications and effectiveness
Propiedades
Número CAS |
723238-98-0 |
|---|---|
Fórmula molecular |
C25H45NO2 |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
2-amino-2-[2-(4-tetradecylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C25H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-15-17-24(18-16-23)19-20-25(26,21-27)22-28/h15-18,27-28H,2-14,19-22,26H2,1H3 |
Clave InChI |
FOSPLAWGLFKYCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)




![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)






